molecular formula C8H7N3O3 B1390018 5-Methoxy-6-nitro-1H-indazole CAS No. 724767-15-1

5-Methoxy-6-nitro-1H-indazole

Cat. No. B1390018
M. Wt: 193.16 g/mol
InChI Key: NGZRHTSGWGCDDC-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O3 . It is a solid substance with a molecular weight of 193.16 .


Synthesis Analysis

The synthesis of indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-6-nitro-1H-indazole consists of a benzene ring fused with a pyrazole ring, which contains two nitrogen atoms . The compound also contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indazole core .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been studied extensively . These reactions often involve the formation of N–N bonds and are typically catalyzed by transition metals .


Physical And Chemical Properties Analysis

5-Methoxy-6-nitro-1H-indazole is a solid substance . It has a molecular weight of 193.16 and a molecular formula of C8H7N3O3 .

Scientific Research Applications

Inhibitor of Neuronal Nitric Oxide Synthase

5-Methoxy-6-nitro-1H-indazole and its derivatives have been studied extensively for their role in inhibiting neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is a significant area of research due to its potential applications in neurology and pharmacology. For instance, 7-Methoxy-1H-indazole, a structurally similar compound, has been identified as an inhibitor of nitric oxide synthase, with the methoxy group playing a crucial role in its interaction with the enzyme (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Additionally, studies on compounds like 7-nitro indazole have provided insights into the role of nitro-substituted indazoles in the inhibition of nNOS, demonstrating their potential for the development of novel therapeutic agents (Moore, Wallace, Gaffen, Hart, & Babbedge, 1993).

Chemical Structure and Synthesis

The chemical structure of indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, is critical in understanding their function and potential applications. The structural analysis of such compounds reveals important information about their interactions and behavior in different chemical contexts. For instance, the study of 5-nitro-3-thiomorpholino-1H-indazole provided insights into the molecular arrangement and hydrogen bonding, which are vital for understanding their biological activity (Gzella & Wrzeciono, 2001). Additionally, research into the synthesis and structural analysis of 1H-indazoles through reactions like the Davis-Beirut Reaction offers valuable knowledge for the development of new compounds with potential scientific applications (Zhu, Haddadin, & Kurth, 2019).

Potential Therapeutic Applications

Research into indazole derivatives has explored their potential therapeutic applications, particularly in areas like antinociception and the treatment of sepsis. For example, 7-nitro indazole has been investigated for its antinociceptive properties, which are linked to the inhibition of central NOS activity (Babbedge, Bland-Ward, Hart, & Moore, 1993). Furthermore, derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole have shown promise as inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis, suggesting potential applications in treating conditions like sepsis (Lien, Lee, Huang, Pan, Guh, Teng, & Kuo, 2002).

Safety And Hazards

The safety data sheet for 5-Methoxy-6-nitro-1H-indazole indicates that it is a hazardous substance . It carries the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may be harmful if swallowed .

Future Directions

Indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, continue to be a focus of medicinal chemistry due to their diverse biological activities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in the treatment of various diseases .

properties

IUPAC Name

5-methoxy-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRHTSGWGCDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666847
Record name 5-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-6-nitro-1H-indazole

CAS RN

724767-15-1
Record name 5-Methoxy-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724767-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
塩田順造, 上田陽, 大倉洋甫, 百瀬勉 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
… IV-Methyl Ether 2.3-Dihydro-3-oxo-5-methoxy-6-nitro-1H-indazole,III-methylether の場合と同じ溶媒 で再結晶して金属光沢を有する赤かっ色針状晶,Inp244ー246,を得た.収量30 mg. 422al.…
Number of citations: 2 www.jstage.jst.go.jp

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